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Compound of Interest

Compound Name: Trichloromelamine

Cat. No.: B1683029 Get Quote

Spectroscopic Profile of Trichloromelamine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Trichloromelamine (N2,N4,N6-trichloro-1,3,5-triazine-2,4,6-triamine), a potent oxidizing agent

and disinfectant.[1] The following sections detail the available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for obtaining such spectra. This document is intended to serve as a valuable resource

for researchers and professionals engaged in the analysis and characterization of this and

similar chlorinated compounds.

Chemical and Physical Properties
Trichloromelamine is a white to pale yellow crystalline powder with a chlorine-like odor.[2] It is

recognized for its role as a solid disinfectant and sanitizer in various antimicrobial applications.

[3] Key physical and chemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₃H₃Cl₃N₆ [2]

Molecular Weight 229.45 g/mol [2]

Melting Point >300 °C (decomposes) [2]

Solubility Insoluble in water [1]

Appearance White to pale yellow powder [1][2]

Spectroscopic Data
Detailed spectroscopic data for trichloromelamine is available across several databases.

However, access to the raw spectral data often requires specific subscriptions. This guide

summarizes the publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in

solution. For trichloromelamine, both ¹H and ¹³C NMR would be informative.

¹H NMR Data

A ¹H NMR spectrum for trichloromelamine is listed in the PubChem database, acquired on a

Varian CFT-20 instrument.[2] Due to the symmetrical nature of the trichloromelamine
molecule and the presence of protons attached to nitrogen atoms (N-H), a single, potentially

broad, signal would be expected. The chemical shift of N-H protons can be highly variable and

is influenced by factors such as solvent, concentration, and temperature.

Quantitative data regarding chemical shifts, multiplicities, and coupling constants for the ¹H

NMR spectrum of trichloromelamine are not readily available in the public domain and would

require access to specialized spectral databases.

¹³C NMR Data

No specific ¹³C NMR data for trichloromelamine was found in the public domain. For the

parent compound, melamine, a single resonance is observed around 166 ppm, corresponding
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to the three equivalent carbon atoms in the triazine ring. It is expected that the electron-

withdrawing chlorine atoms in trichloromelamine would shift this resonance.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation. The FTIR spectrum of trichloromelamine
has been recorded using the KBr wafer technique.[2][4]

Vibrational Mode
Expected Wavenumber
Range (cm⁻¹)

Notes

N-H Stretch 3100-3500 Likely to be broad.

C=N Stretch (triazine ring) 1500-1650
Characteristic of the triazine

ring system.

N-Cl Stretch 600-800
Indicative of the chloroamine

functionality.

A detailed peak list with intensities for the FTIR spectrum of trichloromelamine is not publicly

available and would require access to spectral databases.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis. Gas

chromatography-mass spectrometry (GC-MS) data for trichloromelamine is available from the

NIST Mass Spectrometry Data Center.[2]

The mass spectrum of trichloromelamine is expected to show a molecular ion peak cluster

corresponding to the various isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The

fragmentation pattern would likely involve the loss of chlorine atoms and fragmentation of the

triazine ring.
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m/z Interpretation

227/229/231/233 Molecular ion [M]⁺ cluster (C₃H₃Cl₃N₆)⁺

192/194/196 [M - Cl]⁺

157/159 [M - 2Cl]⁺

122 [M - 3Cl]⁺

This table represents a theoretical fragmentation pattern. The actual mass spectrum may show

different or additional fragments. Detailed experimental mass spectra are available in the NIST

database.

Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic

analysis of solid compounds like trichloromelamine.

NMR Spectroscopy (¹H and ¹³C)
This protocol outlines a general procedure for acquiring NMR spectra of a solid sample that is

soluble in a suitable deuterated solvent.

Sample Preparation:

Accurately weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O, though trichloromelamine is insoluble in water). The choice of

solvent is critical and should be one that dissolves the compound without reacting with it.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).
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Temperature: Typically room temperature (e.g., 298 K).

¹H NMR:

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

Number of scans: 16-64, depending on sample concentration.

Relaxation delay (d1): 1-5 seconds.

Acquisition time: 2-4 seconds.

¹³C NMR:

Pulse sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').

Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

Relaxation delay (d1): 2-10 seconds.

Acquisition time: 1-2 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton

connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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